1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered cyclic amides. This compound features a pyrrolidine ring substituted at the nitrogen with a carbonyl group and at the 1-position with a 2-fluoro-4-methylphenyl group. Its molecular formula is and it has been studied for its potential applications in medicinal chemistry, particularly in drug discovery.
This compound can be classified as an aromatic heterocyclic compound due to the presence of both a pyrrolidine ring and an aromatic phenyl group. It is often synthesized for research purposes, particularly in studies involving central nervous system agents and other therapeutic areas. The structural uniqueness of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one makes it an interesting candidate for exploring structure-activity relationships in drug design.
The synthesis of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one can be achieved through various methods, including:
The synthesis typically requires starting materials that can provide both the fluorinated phenyl group and the pyrrolidine scaffold. The reaction conditions, including temperature, time, and catalyst choice, can greatly influence the yield and purity of the final product.
The molecular structure of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one consists of:
Key structural data includes:
1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one can participate in various chemical reactions typical for pyrrolidines:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The mechanism of action for compounds like 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one often involves interactions with specific biological targets such as receptors or enzymes. While detailed mechanisms may vary based on specific applications, general processes include:
Quantitative data regarding binding affinities or inhibitory constants would typically be derived from pharmacological studies.
Key chemical properties include:
Understanding these properties is essential for handling the compound safely and effectively during research.
1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one has potential applications in various scientific fields:
The ongoing research into this compound's derivatives continues to reveal its potential therapeutic benefits, making it a valuable subject in drug discovery initiatives .
Fragment-based drug design (FBDD) leverages small, ligand-efficient molecules as starting points for developing high-affinity drug candidates. The N-methylpyrrolidone (NMP) scaffold serves as a privileged fragment in bromodomain and extra terminal (BET) inhibitor development due to its inherent affinity for conserved acetyl-lysine (K-ac) binding pockets. NMP exhibits low micromolar affinity for bromodomains and has demonstrated antimyeloma activity, currently under investigation in Phase I clinical trials [1].
1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one (CAS 2279122-99-3; C₁₁H₁₂FNO; MW 193.221 g/mol) originates from strategic elaboration of the NMP core. Key structural optimizations include:
Table 1: Fragment Evolution of Pyrrolidin-2-one Derivatives
Fragment | Binding Affinity (Kd) | Vector Efficiency | Target Application |
---|---|---|---|
N-methylpyrrolidone (NMP) | ~100 μM | Low | Pleiotropic bromodomains |
4-Phenyl-NMP | 10–50 μM | Moderate | BRD4 BD1 |
1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one | <10 μM | High | BET bromodomains |
Electrophilic aromatic substitution (EAS) enables regioselective functionalization of the phenyl ring appended to the pyrrolidin-2-one core. The 2-fluoro-4-methylphenyl moiety directs electrophiles to the ortho position relative to fluorine and meta to the methyl group, governed by the strong +R directing effect of fluorine and the moderate +I effect of the methyl substituent [7] [9].
Synthetic methodology:
Table 2: EAS Reactivity of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one
Electrophile | Reaction Conditions | Major Product | Yield (%) |
---|---|---|---|
Br₂ | FeCl₃, CH₂Cl₂, 0°C | 5-Bromo derivative | 92 |
HNO₃ | H₂SO₄, 0°C | 5-Nitro derivative | 78 |
CH₃COCl | AlCl₃, reflux | 5-Acetyl derivative | 65 |
The non-planar pyrrolidinone core introduces three-dimensional complexity through:
Stereoselective strategies:
Table 3: Stereochemical Impact on Biological Activity
Stereoisomer | Relative Binding Affinity (BRD4 BD1) | Conformational Energy (kcal/mol) |
---|---|---|
(3R,4S)-isomer | 1.0 (reference) | 2.3 |
(3S,4R)-isomer | 0.2 | 3.1 |
(3R,4R)-isomer | 0.8 | 2.5 |
(3S,4S)-isomer | 0.3 | 3.0 |
Fluorine-18 radiolabeling enables positron emission tomography (PET) imaging of biodistribution and target engagement. Key methodologies include:
A. Isotopic ExchangeDirect [¹⁸F]/[¹⁹F] exchange on 1-(2-fluoro-4-methylphenyl)pyrrolidin-2-one using:
B. Difluorocarbene-enabled Synthesis
Table 4: Radiosynthesis Performance Metrics
Method | Precursor | RCY (%) | RCP (%) | Synthesis Time (min) |
---|---|---|---|---|
[¹⁸F]/[¹⁹F] Exchange | 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one | 48 | >98 | 30 |
Hydrous NAS | 5-Nitro analog | 65 | >95 | 45 |
Difluorocarbene trapping | 3-Unsubstituted pyrrolidinone | 32 | >90 | 60 |
Quality control: Radio-TLC (silica gel, ethyl acetate) and radio-HPLC (C18 reverse-phase) validate tracer identity and purity. Log P values of 1.2–1.4 ensure blood-brain barrier penetration for CNS-targeted analogs [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9